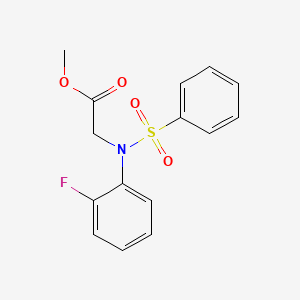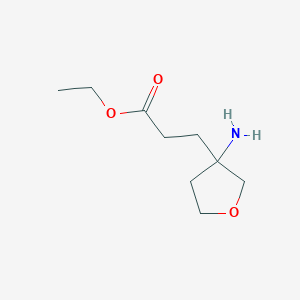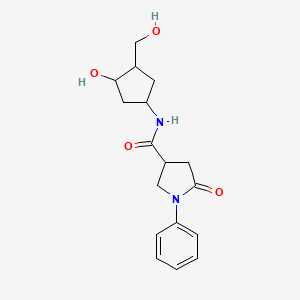![molecular formula C22H22F3N3O B2719219 4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 847395-15-7](/img/structure/B2719219.png)
4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H22F3N3O and its molecular weight is 401.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A study detailed the synthesis and chemical transformations of this compound, highlighting its potential as a precursor for synthesizing a wide range of 1,2-disubstituted benzimidazoles. These derivatives contain fragments such as 5-oxo-1-(3-trifluoromethylphenyl)pyrrolidine, hydrazone, pyrrole, pyrazole, benzimidazole, or triazine, indicating its utility in developing diverse chemical entities for further biological evaluation (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
Anticancer Activity
Research into palladium(II) and platinum(II) complexes containing benzimidazole ligands, including compounds structurally related to 4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, has shown potential anticancer properties. These studies suggest that benzimidazole derivatives can be effective in inhibiting cancer cell growth, with detailed investigation into their molecular structures, vibrational frequencies, and cytotoxicity (Ghani & Mansour, 2011).
Fluorescent Sensors
A novel application in the development of fluorescent sensors for detecting specific biological molecules has been demonstrated. A particular study synthesized a ligand and its copper(II) complex, using structural analogs of the queried compound, which served as a fluorescent sensor for dopamine, showcasing the versatility of benzimidazole derivatives in bioanalytical applications (Khattar & Mathur, 2013).
Biological Activity and Toxicity Evaluation
Another area of application is the synthesis of new pyrrole derivatives, aimed at developing future calcium channel blockers. These compounds, which share a structural framework with the queried compound, were synthesized and evaluated for their biological activity and toxicity. The findings suggest minimal phytotoxicity on plants and varying degrees of acute toxicity on crustaceans, indicating their potential for medical applications with a focus on safety (Ivan et al., 2021).
Wirkmechanismus
Target of action
The compound contains a benzimidazole moiety, which is known to have a broad range of chemical and biological properties . Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on the specific functional groups attached to the benzimidazole core.
Mode of action
The mode of action of benzimidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some benzimidazole derivatives can inhibit the growth of bacteria by interfering with their protein synthesis .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets a protein involved in a specific metabolic pathway, it could potentially disrupt that pathway and have downstream effects on the cell’s metabolism .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if the compound inhibits a protein essential for cell growth, it could potentially have antitumor effects .
Eigenschaften
IUPAC Name |
4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c1-14(2)12-28-19-9-4-3-8-18(19)26-21(28)15-10-20(29)27(13-15)17-7-5-6-16(11-17)22(23,24)25/h3-9,11,14-15H,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNTYSYKANQYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
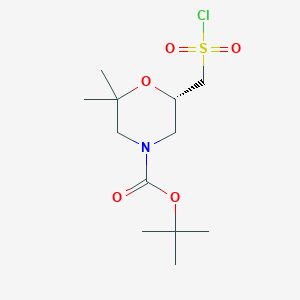
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2719137.png)
![1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid](/img/structure/B2719138.png)
![N-(3-methoxybenzyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2719139.png)

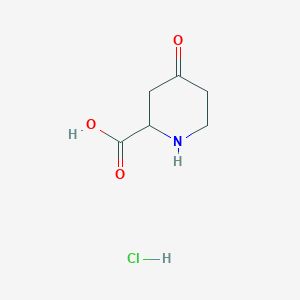
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-phenylbutan-1-one](/img/structure/B2719142.png)

![Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2719145.png)

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2719153.png)
